1-(Pyrazin-2-yl)azetidine-3-carbonitrile
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Overview
Description
1-(Pyrazin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound that features both pyrazine and azetidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazine ring imparts unique electronic properties, while the azetidine ring introduces strain that can be exploited in chemical reactions.
Preparation Methods
The synthesis of 1-(Pyrazin-2-yl)azetidine-3-carbonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an azetidine precursor can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-(Pyrazin-2-yl)azetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Cyclization: The strained azetidine ring can undergo ring-opening reactions, leading to the formation of new cyclic structures.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Pyrazin-2-yl)azetidine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The electronic properties of the pyrazine ring make this compound useful in the development of advanced materials, such as conductive polymers and organic semiconductors.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Pyrazin-2-yl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:
1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid: This compound features a carboxylic acid group instead of a nitrile group, which can influence its reactivity and biological activity.
1-(Pyrazin-2-yl)azetidine-3-carboxamide: The presence of an amide group can alter the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of the pyrazine and azetidine rings, which imparts distinct electronic and steric properties that can be exploited in various applications .
Properties
IUPAC Name |
1-pyrazin-2-ylazetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-3-7-5-12(6-7)8-4-10-1-2-11-8/h1-2,4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCRRAXTFPRQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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